Rescinnamine
Overview
Description
Rescinnamine is a naturally occurring alkaloid derived from the plant Rauvolfia serpentina and other species of Rauvolfia . It is known for its role as an angiotensin-converting enzyme inhibitor and is used primarily as an antihypertensive drug . This compound has a complex molecular structure with the chemical formula C35H42N2O9 and a molar mass of 634.726 g/mol .
Mechanism of Action
Target of Action
Reserpine primarily targets the vesicular monoamine transporter (VMAT) . This transporter is responsible for the uptake of neurotransmitters such as norepinephrine, serotonin, and dopamine into storage vesicles in the presynaptic neuron . These neurotransmitters play crucial roles in various physiological functions, including mood regulation, stress response, and cardiovascular function .
Mode of Action
Reserpine acts by irreversibly blocking the VMAT . This inhibition disrupts the sequestration of neurotransmitters into storage vesicles, leading to their accumulation in the cytoplasm of the presynaptic neuron . The accumulated neurotransmitters are then readily metabolized by monoamine oxidase (MAO), resulting in a reduction in the levels of these neurotransmitters .
Biochemical Pathways
The primary biochemical pathway affected by reserpine is the monoaminergic system , which involves the neurotransmitters norepinephrine, serotonin, and dopamine . By depleting these neurotransmitters, reserpine disrupts the normal functioning of this system, leading to various downstream effects such as altered mood and blood pressure regulation .
Pharmacokinetics
Reserpine exhibits a bioavailability of 50% . It is metabolized in the gut and liver, and its elimination half-life is approximately 33 hours on average . The compound is excreted primarily through feces (62%) and urine (8%) . These ADME properties influence the bioavailability of reserpine, affecting its therapeutic efficacy and duration of action.
Result of Action
At the molecular level, reserpine’s action results in a significant decrease in the levels of monoamine neurotransmitters . This can lead to various cellular effects, such as altered synaptic transmission and neuronal function . In the context of retinal ciliopathy, reserpine has been shown to maintain
Biochemical Analysis
Biochemical Properties
Reserpinine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves multiple biochemical pathways .
Cellular Effects
Reserpinine has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Reserpinine is through inhibition of the ATP/Mg 2+ pump responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron . The neurotransmitters that are not sequestered in the storage vesicle are readily metabolized by monoamine oxidase (MAO) causing a reduction in catecholamines .
Dosage Effects in Animal Models
The effects of Reserpinine vary with different dosages in animal models . Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Reserpinine is involved in several metabolic pathways, interacting with various enzymes or cofactors . It also has effects on metabolic flux or metabolite levels .
Transport and Distribution
Reserpinine is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and it has effects on its localization or accumulation .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rescinnamine can be synthesized through various chemical reactions involving its precursor compounds. One common method involves the esterification of reserpine with 3,4,5-trimethoxycinnamic acid . The reaction typically requires an acidic catalyst and is carried out under controlled temperature conditions to ensure the formation of the desired ester product.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Rauvolfia serpentina roots. The extraction process includes several steps such as maceration, filtration, and purification using chromatographic techniques . The purified compound is then subjected to further chemical modifications to enhance its pharmacological properties.
Chemical Reactions Analysis
Types of Reactions: Rescinnamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially leading to new compounds with different biological activities.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties .
Scientific Research Applications
Rescinnamine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Reserpine: Another alkaloid from Rauvolfia serpentina, used as an antihypertensive and antipsychotic agent.
Yohimbine: An alkaloid with stimulant and aphrodisiac properties, derived from the bark of the Yohimbe tree.
Rescinnamine’s uniqueness lies in its specific inhibition of ACE, making it a valuable compound in the treatment of hypertension .
Properties
IUPAC Name |
methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N2O9/c1-40-21-8-9-22-23-11-12-37-18-20-15-29(46-30(38)10-7-19-13-27(41-2)33(43-4)28(14-19)42-3)34(44-5)31(35(39)45-6)24(20)17-26(37)32(23)36-25(22)16-21/h7-10,13-14,16,20,24,26,29,31,34,36H,11-12,15,17-18H2,1-6H3/b10-7+/t20-,24+,26-,29-,31+,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLZWPPUNLXJEA-QEGASFHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C=CC6=CC(=C(C(=C6)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)/C=C/C6=CC(=C(C(=C6)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N2O9 | |
Record name | RESCINNAMINE | |
Source | CAMEO Chemicals | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023554 | |
Record name | Rescinnamine | |
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Molecular Weight |
634.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Rescinnamine is an odorless white to cream colored crystalline powder. (NTP, 1992) | |
Record name | RESCINNAMINE | |
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Solubility |
less than 1 mg/mL at 61 °F (NTP, 1992), Practically insol in water; moderately sol in methanol, benzene, chloroform, and other organic solvents | |
Record name | RESCINNAMINE | |
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Mechanism of Action |
SEE RAUWOLFIA ALKALOIDS. ...PRODUCE VARIABLE LOWERING OF MEAN ARTERIAL BLOOD PRESSURE...BY BLOCKING AFFERENT IMPULSES WHICH...STIMULATE SYMPATHETIC VASOPRESSOR REFLEXES NEAR LEVEL OF HYPOTHALAMUS &/OR BY DECR REACTIVITY OF PERIPHERAL SYMPATHETIC...SYSTEM THROUGH DEPLETION OF NOREPINEPHRINE @ NERVE ENDINGS. /RAUWOLFIA.../, SEE RAUWOLFIA ALKALOIDS. ALSO EXHIBIT A NON-HYPNOTIC SEDATIVE EFFECT WHICH MAY BE ASSOCIATED WITH THEIR ABILITY TO MODIFY CONCN OF SEROTONIN &/OR NOREPINEPHRINE IN BRAIN STEM. /RAUWOLFIA ALKALOIDS/ | |
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Color/Form |
Fine needles from benzene, WHITE, OR PALE BUFF TO CREAM-COLORED CRYSTALLINE POWDER | |
CAS No. |
24815-24-5 | |
Record name | RESCINNAMINE | |
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Record name | Rescinnamine [INN:BAN:JAN:NF] | |
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Record name | RESCINNAMINE | |
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Melting Point |
460 to 462 °F (in vacuum) (NTP, 1992), 238-239 °C (vacuum) | |
Record name | RESCINNAMINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20987 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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